![molecular formula C14H17ClN2 B2633150 2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 1919633-72-9](/img/structure/B2633150.png)
2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
“2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 1919633-72-9. It has a molecular weight of 248.76 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17ClN2/c1-13(2)6-11-10(14(3,4)8-13)5-9(7-16)12(15)17-11/h5H,6,8H2,1-4H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives are of significant interest in synthetic organic chemistry due to their complex structure and potential applications in various fields. These compounds have been synthesized through various methodologies, demonstrating the versatility and reactivity of this chemical scaffold.
One prominent method involves a one-pot synthesis approach for N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, showcasing the efficiency of using basic ionic liquids in organic synthesis. This method highlights the construction of several new bonds from simple precursors with good to excellent yields, indicating a robust pathway for generating complex chloroquinoline derivatives (Wan et al., 2011).
Further research explored the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, starting from cyclohexanone and 2-benzylidenemalononitrile, showcasing the adaptability of chloroquinoline scaffolds towards forming bioactive compounds with potential antimicrobial properties (Elkholy & Morsy, 2006).
Biological Applications
A notable area of application for these compounds is in the development of antifungal agents. A study synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives and evaluated their antifungal properties, illustrating the potential of these compounds in medicinal chemistry and drug development (Gholap et al., 2007).
Material Science and Optoelectronics
In the realm of materials science, chloroquinoline derivatives have been explored for their optoelectronic properties. A study on the nonlinear and charge transport properties of hydroquinoline derivatives by a DFT approach revealed insights into their structural, electronic, optical, and charge transport properties, suggesting applications in optoelectronic devices (Irfan et al., 2020).
Synthesis Techniques and Catalysis
The versatility of chloroquinoline-3-carbonitriles extends to synthetic methodologies, where they are used as key intermediates. An efficient and green method for their synthesis has been developed using bleaching earth clay as a recyclable catalyst, demonstrating the eco-friendly aspect of producing these compounds (Mogle et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloro-5,5,7,7-tetramethyl-6,8-dihydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-13(2)6-11-10(14(3,4)8-13)5-9(7-16)12(15)17-11/h5H,6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKXUUUDBSPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)Cl)C#N)C(C1)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
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